N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide
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Overview
Description
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through Cu-catalyzed reactions, microwave-assisted reactions, or pyrrole-based reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for diseases such as cancer due to its kinase inhibitory activity
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific protein kinases, such as RAC-alpha serine/threonine-protein kinase (AKT1) and glycogen synthase kinase-3 beta (GSK3β) . By binding to the active sites of these kinases, it prevents their phosphorylation and subsequent activation, thereby modulating various cellular pathways involved in metabolism, proliferation, and survival.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Inhibitors of NF-κB inducing kinase (NIK).
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: Multi-targeted kinase inhibitors.
Uniqueness
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide is unique due to its specific structural features, such as the dimethyl and phenyl substitutions, which confer distinct binding properties and selectivity towards certain kinases. This makes it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C17H21N5O2S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C17H21N5O2S/c1-11-12(2)20-17-14(11)16(18-9-10-19-25(3,23)24)21-15(22-17)13-7-5-4-6-8-13/h4-8,19H,9-10H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
YQRBLPOAPQPOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNS(=O)(=O)C)C |
Origin of Product |
United States |
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